3-Naphthalen-2-YL-propionaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-2-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJHTAFOYPSITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436420 | |
| Record name | 3-(2-naphthyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136415-67-3 | |
| Record name | 3-(2-naphthyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
3-Naphthalen-2-YL-propionaldehyde, also known as 3-(2-naphthyl)propanal, is an organic compound with the chemical formula C₁₃H₁₂O. nih.gov It possesses a molecular weight of 184.23 g/mol . nih.gov The structure consists of a naphthalene (B1677914) ring system connected to a propionaldehyde (B47417) side chain at the second position.
Below is a table summarizing some of its key physical and chemical properties:
| Property | Value |
| CAS Number | 136415-67-3 |
| Molecular Formula | C₁₃H₁₂O |
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | 3-(naphthalen-2-yl)propanal |
| Synonyms | 3-(2-Naphthyl)propanal, 2-Naphthalenepropanal |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 184.088815 g/mol |
| Monoisotopic Mass | 184.088815 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 14 |
| Complexity | 188 |
This data is compiled from publicly available chemical databases. nih.gov
Synthesis and Formulation
The synthesis of 3-naphthalen-2-yl-propionaldehyde can be approached through several synthetic strategies, primarily involving the formation of the aldehyde functionality on a pre-existing naphthalene-propane backbone or the construction of the carbon chain.
One of the most direct methods for the synthesis of this compound is the hydroformylation of 2-vinylnaphthalene (B1218179) . rsc.orguchile.cl This reaction, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the vinyl group. The reaction is typically catalyzed by rhodium complexes, such as Rh(CO)₂(acac) with a bidentate phosphine (B1218219) ligand, and proceeds under a mixture of carbon monoxide and hydrogen gas. acs.orgncl.res.inias.ac.in The hydroformylation of 2-vinylnaphthalene can lead to two regioisomers, the branched aldehyde (2-(naphthalen-2-yl)propanal) and the linear aldehyde (3-(naphthalen-2-yl)propanal). The regioselectivity of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.orguchile.cl
Another potential synthetic route is the oxidation of the corresponding alcohol, 3-(naphthalen-2-yl)propan-1-ol . This can be achieved using various oxidizing agents. For instance, the oxidation of the primary alcohol to the aldehyde can be carried out using reagents like pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent such as dichloromethane (B109758) (CH₂Cl₂). rsc.org
Spectroscopic Analysis
The structural elucidation of 3-naphthalen-2-yl-propionaldehyde relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: While specific spectral data for this compound is not readily available in the searched literature, the expected signals can be inferred from related compounds. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, typically in the range of δ 7.0-8.0 ppm. The aldehyde proton would appear as a distinctive downfield signal, likely a triplet, around δ 9.5-10.0 ppm. The methylene (B1212753) protons of the propyl chain would exhibit signals in the aliphatic region, with their multiplicity and chemical shifts depending on the coupling with adjacent protons. For comparison, the ¹H NMR spectrum of the related compound (E)-3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one shows aromatic protons in the range of δ 7.25-8.20 ppm. mdpi.comresearchgate.net
The ¹³C NMR spectrum would provide complementary information, with the carbonyl carbon of the aldehyde appearing at a characteristic downfield shift of around δ 200 ppm. The carbons of the naphthalene ring would resonate in the aromatic region (approximately δ 120-140 ppm), and the aliphatic carbons of the propyl chain would appear at higher field.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. docbrown.info Another key feature would be the C-H stretching vibration of the aldehyde proton, which usually appears as one or two weak bands in the range of 2880-2650 cm⁻¹. docbrown.info The spectrum would also display absorptions characteristic of the aromatic C-H and C=C stretching vibrations of the naphthalene ring. For instance, the IR spectrum of a related triazole derivative of a naphthalenyl prop-2-en-1-one shows a strong C=O stretch at 1662 cm⁻¹. mdpi.comresearchgate.net
Chemical Reactions and Reactivity
Established Synthetic Routes to this compound Architectures
The construction of the this compound framework can be achieved through several foundational synthetic strategies. These methods involve the formation of the carbon skeleton and the introduction of the aldehyde functional group using well-established organic reactions.
Friedel-Crafts Alkylation and Acylation Approaches for Naphthalene (B1677914) Derivatives and Propionaldehyde (B47417) Integration
The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl groups to aromatic rings like naphthalene. nih.gov However, the direct alkylation of naphthalene with a three-carbon aldehyde precursor is challenging due to potential carbocation rearrangements and the propensity for over-alkylation. youtube.com A more controlled and common approach is Friedel-Crafts acylation followed by reduction.
The regioselectivity of the Friedel-Crafts reaction on naphthalene is highly dependent on reaction conditions. stackexchange.com Substitution at the 1-position (alpha) is typically kinetically favored, while the 2-position (beta) product, which is required for this synthesis, is often the thermodynamically more stable isomer. stackexchange.com Using bulkier acylating or alkylating agents can also sterically favor substitution at the less hindered 2-position. stackexchange.com
A plausible route would involve the Friedel-Crafts acylation of naphthalene with propenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This would likely yield a mixture of naphthalenyl propenones, which could then be selectively hydrogenated to the saturated aldehyde. Alternatively, acylation with succinic anhydride (B1165640) can produce a keto-acid which, through a series of steps including reduction and cyclization, can lead to substituted naphthalenes. researchgate.netnih.gov Another strategy involves using aryl carbonyls and carbinols as proelectrophiles in the presence of reagents like TiCl₄. nih.gov
Synthesis via Oxidation of Corresponding Alcohols
A reliable method for preparing aldehydes is the controlled oxidation of their corresponding primary alcohols. In this case, the precursor is 3-(naphthalen-2-yl)propan-1-ol. nih.gov This alcohol can be synthesized through various means, such as the reduction of 3-(naphthalen-2-yl)propanoic acid or its esters, which can be accessed from 2-bromonaphthalene (B93597) via Grignard reagents or other coupling chemistries.
Once the alcohol precursor, 3-(naphthalen-2-yl)propan-1-ol, is obtained, it can be oxidized to this compound. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Common reagents for this transformation include:
Pyridinium (B92312) chlorochromate (PCC)
Dess-Martin periodinane (DMP)
Swern oxidation , which uses oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine.
These methods are well-established for efficiently converting primary alcohols to aldehydes.
General Aldehyde Synthesis from Naphthalene-Containing Precursors
Beyond the classical methods, various other strategies can be employed starting from different naphthalene-containing precursors. researchgate.net The homologation of aryl ketones, for instance, can be used to synthesize long-chain aldehydes. nih.gov This involves converting a ketone into an oxime ester, which then undergoes a Heck-type cross-coupling with an allylic alcohol, ultimately yielding an aldehyde with an extended carbon chain. nih.gov
Another approach is the anti-Markovnikov hydration of a terminal alkyne. acs.org Starting with 2-ethynylnaphthalene, a ruthenium-catalyzed hydration reaction could selectively produce the target aldehyde. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a powerful tool. A reaction between 2-bromonaphthalene and an acrolein equivalent, like acrolein diethyl acetal (B89532), can form the carbon skeleton. Subsequent hydrogenation of the double bond and hydrolysis of the acetal would yield the final product, this compound. mdpi.com
Advanced Catalytic Systems and Conditions in this compound Synthesis
Modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches are noteworthy.
Ruthenium complexes, such as [CpRu(η⁶-naphthalene)]PF₆, have been shown to be effective catalysts for various transformations, including the anti-Markovnikov hydration of terminal alkynes to form aldehydes. acs.org This offers a highly selective route from 2-ethynylnaphthalene.
Zeolites are another important class of catalysts. Their well-defined pore structures can impart shape selectivity to reactions like Friedel-Crafts alkylation, potentially favoring the desired 2-substituted product. google.com Furthermore, zeolites have been investigated as equilibrium-shifting agents in shuttle catalysis, a concept that could be applied to aldehyde synthesis. nih.gov Green approaches have also utilized nanozeolites as catalysts for Friedel-Crafts reactions to prepare precursors for naphthalene derivatives. researchgate.net
Palladium-based catalysts are central to many C-C bond-forming reactions. thieme-connect.com The Mizoroki–Heck reaction, catalyzed by palladium acetate (B1210297), can couple 2-bromonaphthalene with acrolein acetal, a key step in a multi-step synthesis of the target aldehyde. mdpi.com
The following table summarizes some advanced catalytic systems applicable to the synthesis of naphthalene-substituted aldehydes.
| Catalyst System | Reaction Type | Precursors | Key Advantages |
| [CpRu(η⁶-naphthalene)]PF₆ | Alkyne Hydration | 2-Ethynylnaphthalene, Water | High regioselectivity (anti-Markovnikov), direct aldehyde formation. acs.org |
| Palladium Acetate / Ligands | Heck Coupling | 2-Bromonaphthalene, Acrolein Acetal | Versatile C-C bond formation, applicable to various substituted naphthalenes. mdpi.com |
| Zeolites (e.g., Y-type) | Friedel-Crafts Alkylation | Naphthalene, Alkylating Agent | Shape selectivity, potential for improved regioselectivity, reusability. google.com |
| Sn(II)/nano silica (B1680970) | Condensation Reactions | β-naphthol, Aldehydes | Green, reusable catalyst for related naphthalene structures. frontiersin.org |
Green Chemistry Approaches in the Synthesis of Naphthalene-Substituted Aldehydes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several such approaches are applicable to the synthesis of naphthalene-substituted aldehydes.
One key strategy is the use of environmentally benign and reusable catalysts. Solid acid catalysts like zeolites and nano-silica supported catalysts can replace corrosive and difficult-to-handle Lewis acids like AlCl₃ in Friedel-Crafts reactions. researchgate.netfrontiersin.org These solid catalysts are easily separated from the reaction mixture and can often be regenerated and reused, minimizing waste. frontiersin.org
Solvent-free reaction conditions, or "Grindstone Chemistry," represent another green methodology. This technique involves the grinding of solid reactants together, often with a catalytic amount of a reagent, which can lead to high-yield reactions without the need for volatile organic solvents. ijcmas.com This method is noted for its energy efficiency and operational simplicity. ijcmas.com
The use of greener solvents is also a critical aspect. Reactions that can be performed in solvents like ethanol (B145695) or even water are preferred over those requiring chlorinated hydrocarbons or other hazardous solvents. frontiersin.org For example, the synthesis of xanthene derivatives from β-naphthol and aldehydes has been successfully demonstrated in ethanol using a tin/nano silica catalyst. frontiersin.org
Mechanistic Studies of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes. For the Friedel-Crafts acylation route, the mechanism involves the formation of a highly electrophilic acylium ion from the acyl halide and the Lewis acid catalyst. youtube.com This electrophile then attacks the electron-rich naphthalene ring. The substitution pattern is governed by the relative stability of the carbocation intermediates (arenium ions). The intermediate leading to 2-substitution is generally more stable than the one for 1-substitution, making the 2-product the thermodynamic favorite. stackexchange.com
In the oxidation of 3-(naphthalen-2-yl)propan-1-ol, the mechanism depends on the reagent. For a Swern oxidation, the alcohol first reacts with activated DMSO to form an alkoxysulfonium salt. A hindered base then facilitates an E2-type elimination, where a proton on the carbinol carbon is removed, leading to the formation of the aldehyde, dimethyl sulfide, and protonated base.
For catalytic reactions, the mechanisms can be more complex. In the ruthenium-catalyzed hydration of an alkyne, the cycle may involve the coordination of the alkyne to the metal center, followed by the nucleophilic attack of water and a series of proton transfers and rearrangements to yield the aldehyde product and regenerate the catalyst. acs.org In palladium-catalyzed Heck reactions, the mechanism typically involves the oxidative addition of the aryl halide (e.g., 2-bromonaphthalene) to the Pd(0) catalyst, followed by migratory insertion of the alkene (e.g., acrolein acetal), and finally β-hydride elimination to release the product and regenerate a palladium hydride species, which is then converted back to the active Pd(0) catalyst.
Transformations Involving the Aldehyde Moiety of this compound
The aldehyde group is a key site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.
Selective Oxidation to 3-Naphthalen-2-YL-propionic Acid
The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-naphthalen-2-yl-propionic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. For instance, reagents like potassium permanganate or chromic acid are effective for oxidizing aldehydes to carboxylic acids. smolecule.comgoogle.com Sodium chlorite (B76162) has also been noted as a reagent for the selective oxidation of aldehydes to carboxylic acids. unam.mx The general transformation is depicted below:
Figure 1: Oxidation of this compound to 3-naphthalen-2-yl-propionic acid.
A study on 3-arylpropionic acids highlighted their potential as selective agonists for the sphingosine-1-phosphate receptor-1 (S1P1), indicating the pharmacological relevance of this class of compounds. researchgate.net
Table 1: Representative Oxidation Reactions of Aryl Aldehydes
| Aldehyde Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2-(6-methoxy-2-naphthyl)propionaldehyde | Chromic acid | 2-(6-methoxy-2-naphthyl)propionic acid | google.com |
Reduction to 3-Naphthalen-2-YL-propanol
The aldehyde functionality can be readily reduced to a primary alcohol, yielding 3-naphthalen-2-yl-propanol. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. smolecule.com These reagents are effective in converting aldehydes and ketones to their corresponding alcohols.
The resulting alcohol, 3-naphthalen-1-yl-propan-1-ol, has been synthesized and characterized, with its formation from the reduction of the corresponding acrylic acid using LiAlH₄ being reported. rsc.org
Figure 2: Reduction of this compound to 3-naphthalen-2-yl-propanol.
Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Typical Solvent(s) | Selectivity Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Generally reduces aldehydes and ketones. |
Nucleophilic Addition Reactions of the Aldehyde Carbonyl Group
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles. This reactivity allows for the formation of new carbon-carbon bonds and the introduction of diverse functional groups.
A significant example of this is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is highly valuable for the specific placement of a double bond in a molecule. libretexts.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comnumberanalytics.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. wikipedia.orglibretexts.orgnumberanalytics.com
Another important nucleophilic addition is the reaction with Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions lead to the formation of secondary alcohols after an aqueous workup.
Furthermore, a one-pot, three-component reaction involving the Heck-isomerization-Wittig sequence can transform aryl iodides and allyl alcohol into 5-arylpent-2-enoates, proceeding through an intermediate 3-arylpropionaldehyde. semanticscholar.org
Condensation Reactions and Formation of Chalcones (e.g., from 2-naphthaldehyde)
Aldehydes can undergo condensation reactions with ketones in the presence of a base or acid catalyst to form α,β-unsaturated ketones. A well-known example is the Claisen-Schmidt condensation, which is used to synthesize chalcones. mdpi.comresearchgate.netnih.govyoutube.comnih.gov
While direct studies on this compound in this context are not prevalent, the analogous reaction with 2-naphthaldehyde (B31174) provides a clear precedent. For instance, the condensation of 2-naphthaldehyde with 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in the presence of ethanolic sodium hydroxide (B78521) yields the corresponding chalcone (B49325) in high yield. mdpi.comresearchgate.net This reaction underscores the ability of the naphthaldehyde moiety to participate in such condensations. mdpi.comresearchgate.net The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Reactions Involving the Naphthalene Ring System in this compound
The naphthalene ring is an aromatic system that can undergo electrophilic substitution reactions.
Electrophilic Aromatic Substitution Reactions (Nitration, Sulfonation, Halogenation)
The naphthalene ring is generally more reactive towards electrophilic substitution than benzene. libretexts.org The position of substitution on the naphthalene ring is influenced by both the inherent reactivity of the different positions (α vs. β) and the directing effects of the substituent already present. In naphthalene itself, the α-position (C1, C4, C5, C8) is kinetically favored for substitution over the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate formed during the α-attack. wordpress.com
For a 2-substituted naphthalene, such as this compound, the existing alkyl aldehyde chain will influence the position of the incoming electrophile. The propyl aldehyde group is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack.
Nitration : Nitration of naphthalene with nitric acid in the presence of sulfuric acid typically yields 1-nitronaphthalene. scribd.com For 2-alkylnaphthalenes, nitration can lead to a mixture of products. rsc.orgresearchgate.netacs.org The directing effect of the deactivating side chain in this compound would need to be considered to predict the major product.
Sulfonation : The sulfonation of naphthalene is temperature-dependent. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is formed. At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. wordpress.com The sulfonation of alkylnaphthalenes is a known process to produce surfactants. chemicalindustriessecrets.comresearchgate.netgoogle.compolymerchem.orggoogle.com
Halogenation : Halogenation of naphthalene, such as bromination, also typically occurs at the 1-position. nih.gov The presence of the deactivating side chain in this compound would likely direct the incoming halogen to specific positions on the ring system, though a mixture of isomers is possible. stackexchange.comechemi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one |
| 2-naphthaldehyde |
| This compound |
| 3-naphthalen-2-yl-propionic acid |
| 3-naphthalen-2-yl-propanol |
| Benzene |
| Lithium aluminum hydride |
| Naphthalene |
| Naphthalene-1-sulfonic acid |
| Naphthalene-2-sulfonic acid |
| Nitric acid |
| Sodium borohydride |
| Sulfuric acid |
| 1-nitronaphthalene |
| Grignard reagents |
| Organolithium compounds |
| Phosphorus ylide |
| 3-arylpropionic acids |
| 3-naphthalen-1-yl-propan-1-ol |
| 5-arylpent-2-enoates |
| Allyl alcohol |
| Aryl iodides |
| Chalcones |
| Potassium permanganate |
| Chromic acid |
| Sodium chlorite |
| 2-(6-methoxy-2-naphthyl)propionaldehyde |
Cycloaddition Chemistry of Naphthalene Derivatives Relevant to this compound
The dearomatization of naphthalene rings through cycloaddition reactions is a powerful strategy for constructing sp³-rich, three-dimensional molecular architectures from simple, flat aromatic compounds. nih.govnih.gov While direct thermal cycloadditions are challenging due to the high resonance stability of the naphthalene core, modern photochemical methods have enabled these transformations. acs.orgrsc.org These reactions are highly relevant to this compound, as its naphthalene moiety can participate in such transformations, leading to complex bridged polycyclic systems.
Visible-light energy-transfer catalysis has emerged as a key technology for the intermolecular dearomative [4+2] cycloaddition of naphthalene derivatives with alkenes like vinyl benzenes. nih.govnih.gov This process typically requires pre-functionalization of the naphthalene ring with a carbonyl group (e.g., acyl or carboxyalkyl) to modulate its triplet energy level, making it accessible to common photocatalysts. nih.govacs.org The reaction of 2-acyl naphthalenes with various styrenes, for instance, yields structurally diverse bicyclo[2.2.2]octa-2,5-diene scaffolds in high yields. nih.govnih.gov
Lewis acid catalysis offers an alternative pathway, completely altering the photochemical reactivity of naphthaldehydes. nih.govrsc.org In the presence of a Lewis acid such as ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃), the site of reactivity shifts from the aldehyde's carbonyl group to the C1/C2 double bond of the naphthalene ring. nih.govrsc.org This facilitates a visible light-mediated ortho-photocycloaddition with olefins. For 2-naphthaldehyde, this initially forms a cyclobutane (B1203170) intermediate, which can then undergo further rearrangement. nih.govrsc.orgresearchgate.net Given these precedents, the naphthalene core of this compound is expected to be a viable substrate for similar cycloaddition reactions, providing a pathway to complex polycyclic structures.
| Naphthalene Precursor | Reaction Partner | Catalyst/Conditions | Product Type | Yield | Reference(s) |
| 2-Acyl Naphthalenes | Styrenes | Visible-light, Energy Transfer Catalyst | Bicyclo[2.2.2]octa-2,5-diene | High | nih.gov, nih.gov |
| 2-Carboxyalkyl Naphthalenes | Styrenes | Visible-light, Energy Transfer Catalyst | Bicyclo[2.2.2]octa-2,5-diene | 80-85% | nih.gov, rsc.org |
| 2-Methoxynaphthalene | Styrene Derivatives | [Ir] photocatalyst, NHC, Blue LED | Bridged Polycyclic Framework | Moderate to High | acs.org |
| 2-Naphthaldehyde | 2,3-Dimethylbutene | EtAlCl₂ or AlBr₃, Visible Light (λ ≥ 400 nm) | Cyclobutane Adduct | - | nih.gov, rsc.org |
| 1-Naphthaldehyde | 2,3-Dimethylbutene | EtAlCl₂, Visible Light (λ ≥ 400 nm) | C2-Alkylated Naphthalene | - | nih.gov |
Synthesis of Complex Heterocyclic Derivatives Incorporating the Naphthalene-Propionaldehyde Scaffold
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of complex heterocyclic derivatives.
Azetidine (B1206935) Derivatives with Naphthalene Moieties
Azetidines are strained four-membered nitrogen-containing heterocycles that are important building blocks in medicinal chemistry. rsc.org The synthesis of azetidine rings can be achieved through various cyclization strategies, many of which utilize an aldehyde as a key starting material. The aldehyde group of this compound is well-suited for these transformations.
One notable method involves the Sn(II)-catalyzed tandem cyclization reaction of aromatic aldehydes with ethyl cyanoacetate. This process, proceeding through a sequence of Knoevenagel condensation, hydration, and C–N cyclization, provides straightforward access to 3-substituted azetidine-2,4-diones. rsc.org A specific derivative, 3-((6-methoxynaphthalen-2-yl)methylene)azetidine-2,4-dione, has been synthesized using this protocol in 90% yield, demonstrating the viability of incorporating a naphthalene moiety. rsc.org
Another strategy involves the reaction of aromatic aldehydes with N-(1-aryl-2,2-dichloroethylidene)amines to produce β-hydroxy imines, which are then cyclized to form 3,3-dichloroazetidines. acs.org Furthermore, multi-step syntheses starting from naphthalene-1-yl acetic acid have been employed to create Schiff bases that are subsequently cyclized with chloroacetyl chloride to yield N-substituted 2-azetidinone derivatives bearing a naphthalene group. researchgate.net These established methods highlight the potential of this compound to serve as a direct precursor for a variety of azetidine structures.
| Aldehyde/Precursor | Reagents | Key Method | Product Type | Reference(s) |
| Aromatic Aldehydes | Ethyl Cyanoacetate | Sn(II)-catalyzed tandem cyclization | 3-Substituted Azetidine-2,4-diones | rsc.org |
| Naphthalene-1-yl acetic acid derived Schiff bases | Chloroacetyl Chloride, Triethylamine | [2+2] Cycloaddition | N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(naphthalen-1-yl)acetamide | researchgate.net |
| Aromatic Aldehydes | N-(1-aryl-2,2-dichloroethylidene)amines, then Mesyl Chloride, then KCN or NaBH₄ | Multi-step cyclization | 2-Cyano- or 2-Methoxy-3,3-dichloroazetidines | acs.org |
| Imines and Alkenes | Photochemical Irradiation | Aza Paternò–Büchi Reaction ([2+2] photocycloaddition) | Functionalized Azetidines | rsc.org |
Imine and Oxazoline (B21484) Formation from Naphthalene-Aldehyde Precursors
The aldehyde group is a cornerstone for forming carbon-nitrogen double bonds, leading to imines (Schiff bases) and related heterocyclic structures like oxazolines.
Imine Formation: The reaction of an aldehyde with a primary amine is a fundamental condensation reaction that yields an imine and water. youtube.commasterorganicchemistry.com This reaction is typically reversible and can be driven to completion by removing water from the system. youtube.com this compound readily undergoes this reaction with various primary amines to produce the corresponding N-substituted imines. These imines are not just final products but also crucial intermediates for synthesizing other nitrogen-containing compounds. scirp.org
Oxazoline Formation: More complex heterocyclic systems like oxazolines can also be synthesized from naphthalene-aldehyde precursors. A novel method involves the NiCl₂-catalyzed coupling between bis(2-oxazolines) and aromatic aldehydes. mdpi.com This reaction proceeds via a formal metathesis between the C=N bond of the oxazoline and the C=O bond of the aldehyde, resulting in ring-opening and the formation of ester-imine derivatives. mdpi.com For example, 2-naphthaldehyde has been successfully used in this transformation. Another approach is the microwave-assisted synthesis of oxazolines and oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions, offering a rapid and efficient route to these heterocycles. acs.org
| Aldehyde Precursor | Reagents | Catalyst/Conditions | Product Type | Reference(s) |
| General Aldehydes | Primary Amines | Neutral or mild acid/base catalysis | Imines (Schiff Bases) | scirp.org, youtube.com, masterorganicchemistry.com |
| 2-Naphthaldehyde | Bis((S)-3,3-dimethyl-2-oxazolin-2-yl) 2,2-dimethylmalonate | NiCl₂ (10 mol%), THF, r.t. | Bis((S)-3,3-dimethyl-2-((naphthalen-2-ylmethylene)amino)tert-butyl) 2,2-dimethylmalonate | mdpi.com |
| Aryl Aldehydes | p-Toluenesulfonylmethyl Isocyanide (TosMIC) | Inorganic/Organic Bases, Microwave | 5-Substituted Oxazoles / 4,5-Disubstituted Oxazolines | acs.org |
Benzimidazole (B57391) Derivatives and Related Structures
Benzimidazoles are a vital class of heterocyclic compounds found in numerous pharmacologically active molecules. semanticscholar.org The most common and direct synthesis involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. semanticscholar.orgbeilstein-journals.org The aldehyde group of this compound makes it an ideal substrate for this reaction, which would lead to the formation of a 2-(2-(naphthalen-2-yl)ethyl)-1H-benzo[d]imidazole scaffold.
Research has shown that the reaction between o-phenylenediamine and naphthaldehyde proceeds efficiently under various catalytic conditions to form 2-(naphthalen-2-yl)-1H-benzo[d]imidazole. rjptonline.org A range of catalysts have been developed to promote this transformation, enhancing yield, selectivity, and reaction conditions. For instance, supported gold nanoparticles (Au/TiO₂) have been shown to be highly effective catalysts, enabling the reaction to proceed at ambient conditions in high yields. nih.gov Other successful catalytic systems include Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), which can selectively produce mono- or double-condensation products, and copper(II) hydroxide, which facilitates the reaction in methanol at room temperature. semanticscholar.orgbeilstein-journals.org Green chemistry approaches using alumina (B75360) as a catalyst under microwave irradiation have also been reported to produce the desired naphthalene-substituted benzimidazole in excellent yield (93.4%) and with a very short reaction time. rjptonline.org
| Aldehyde | Catalyst/Oxidant | Solvent/Conditions | Product | Yield | Reference(s) |
| Naphthaldehyde | Alumina (Al₂O₃) | Acetonitrile (B52724), Microwave (22 sec) | 2-(Naphthalen-2-yl)-1-H benzo[d]imidazole | 93.4% | rjptonline.org |
| Various Aldehydes | Au/TiO₂ nanoparticles | CHCl₃:MeOH, Ambient Temp. | 2-Substituted Benzimidazoles | High | nih.gov |
| Benzaldehyde | Er(OTf)₃ (10 mol%) | Water, 100°C | 1-Benzyl-2-phenyl-1H-benzimidazole | 72% | beilstein-journals.org |
| Benzaldehyde | None | Water, 100°C | Mixture of mono- and di-substituted products | 92% (mono) | beilstein-journals.org |
| Various Aldehydes | Cu(OH)₂ | Methanol, Room Temp. | 2-Substituted Benzimidazoles | Good | semanticscholar.org |
| Aromatic Aldehydes | Sodium Metabisulphite (Na₂S₂O₅) | EtOH–H₂O | 2-Substituted Benzimidazoles | - | nih.gov |
Spectroscopic Elucidation Techniques
Spectroscopy is fundamental to the structural characterization of this compound, with each method providing unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy In the proton NMR spectrum of this compound, distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons are expected. The aldehydic proton (CHO) characteristically appears as a triplet in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. docbrown.info The seven protons of the naphthalene ring system produce a complex multiplet pattern in the aromatic region, generally between δ 7.2 and 7.9 ppm. The two methylene (B1212753) groups (-CH₂-) of the propyl chain, being adjacent to each other and to different chemical environments (the naphthalene ring and the aldehyde group), appear as two distinct triplets. The methylene group adjacent to the aromatic ring is expected around δ 3.2 ppm, while the methylene group adjacent to the carbonyl group appears slightly further downfield, around δ 2.8 ppm.
¹³C NMR Spectroscopy The carbon-13 NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. The most deshielded signal belongs to the carbonyl carbon of the aldehyde group, which is expected to appear in the range of δ 200-203 ppm. docbrown.info The ten carbon atoms of the naphthalene ring generate a series of signals in the aromatic region, typically from δ 125 to 138 ppm. chemicalbook.com The two aliphatic carbons of the propyl chain will have signals at the higher-field end of the spectrum. The carbon attached to the naphthalene ring is expected around δ 35 ppm, and the carbon adjacent to the aldehyde group is anticipated around δ 45 ppm.
Table 1: Predicted NMR Data for this compound
| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Description |
| ¹H NMR | Aldehyde H | 9.8 (t) | Triplet due to coupling with adjacent -CH₂- |
| Aromatic H | 7.2 - 7.9 (m) | Complex multiplet for 7 naphthalene protons | |
| Naphthyl-CH₂- | 3.2 (t) | Triplet from coupling with -CH₂-CHO | |
| -CH₂-CHO | 2.8 (t) | Triplet from coupling with Naphthyl-CH₂- | |
| ¹³C NMR | C=O | ~202 | Aldehyde Carbonyl |
| Aromatic C | 125 - 138 | 10 distinct signals for naphthalene carbons | |
| Naphthyl-CH₂- | ~35 | Aliphatic carbon attached to the ring | |
| -CH₂-CHO | ~45 | Aliphatic carbon adjacent to the carbonyl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the most prominent feature is the strong absorption band from the carbonyl (C=O) group of the aldehyde, which is expected around 1720-1725 cm⁻¹. rsc.org Other key absorptions include the C-H stretching of the aldehyde proton (appearing as a pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹), aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹. Vibrations corresponding to the naphthalene C=C bonds will appear in the 1500-1600 cm⁻¹ region. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3050 - 3100 | Naphthalene Ring C-H Bonds |
| Aliphatic C-H Stretch | 2850 - 2960 | Propyl Chain C-H Bonds |
| Aldehyde C-H Stretch | 2720, 2820 | Characteristic Aldehyde Feature |
| Carbonyl (C=O) Stretch | 1720 - 1725 | Strong Aldehyde Carbonyl Absorption |
| Aromatic C=C Stretch | 1500 - 1600 | Naphthalene Ring Skeleton |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₂O, corresponding to a monoisotopic mass of approximately 184.09 Da. nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 184. The fragmentation of aldehydes is well-characterized. Common fragmentation pathways for this molecule would include:
Loss of the formyl radical (-CHO), resulting in a fragment at m/z 155 (M-29). libretexts.org
Alpha-cleavage leading to the formation of a stable naphthyl-ethyl cation.
A McLafferty rearrangement could produce a prominent peak at m/z 144, corresponding to a naphthalenic enol radical cation.
Further fragmentation of the naphthalene ring itself would lead to characteristic ions at m/z 128 (naphthalene radical cation) and lower. libretexts.org
GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique would allow for the separation of this compound from a mixture and provide its mass spectrum for confirmation. The retention time in the gas chromatogram is a characteristic property under specific column and temperature conditions.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 184 | [C₁₃H₁₂O]⁺ | Molecular Ion ([M]⁺) |
| 155 | [C₁₂H₁₁]⁺ | Loss of formyl radical (-CHO) from [M]⁺ |
| 144 | [C₁₁H₁₂]⁺ | McLafferty Rearrangement |
| 128 | [C₁₀H₈]⁺ | Cleavage leading to naphthalene radical cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore. Naphthalene itself exhibits absorption bands around 220 nm, 275 nm, and 312 nm. libretexts.org The presence of the propanal substituent may cause a slight bathochromic (red) shift in these absorptions. The most intense absorptions are due to π→π* transitions within the aromatic system. A weaker n→π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths, typically above 300 nm, but this is often much less intense than the π→π* transitions. masterorganicchemistry.com
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a rapid and effective method for monitoring reaction progress and determining compound purity. For a molecule of intermediate polarity like this compound, a common stationary phase is silica gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (B109758). merckmillipore.comchemistryhall.com
A suitable solvent system, such as 10:1 hexane/ethyl acetate, would likely result in an Rf value between 0.3 and 0.5. The Rf (retention factor) is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com Visualization of the spot on the TLC plate can be achieved under UV light (254 nm) due to the UV-active naphthalene ring, or by staining with an appropriate agent such as potassium permanganate or an iodine chamber, which reacts with the aldehyde group. researchgate.net
Table 4: Typical TLC Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane / Ethyl Acetate (e.g., 10:1 v/v) |
| Expected Rf Value | ~0.4 |
| Visualization | UV light (254 nm), Potassium Permanganate stain, Iodine |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbonyl compounds like this compound. fishersci.com Given that many carbonyl compounds lack a strong chromophore for UV detection, a derivatization step is often employed. csus.educhromatographyonline.com The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone (DNPH) derivatives that are readily detectable by UV-Vis detectors. fishersci.comnih.govepa.gov This approach is standardized in various environmental and industrial monitoring methods, such as EPA Method 8315A. fishersci.comepa.gov
The separation is typically achieved using a reversed-phase column, such as a C18 column. auroraprosci.com The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like trifluoroacetic acid to improve peak shape and resolution. ijrpc.com Detection of the DNPH derivatives is commonly performed at a wavelength of 360 nm. epa.govauroraprosci.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns can significantly reduce analysis times and improve separation efficiency compared to conventional HPLC. fishersci.comchromatographyonline.com
While specific HPLC methods for the direct analysis of this compound are not extensively detailed in readily available literature, the general principles for aldehyde analysis are directly applicable. A typical HPLC method for a related naphthalene derivative involved a C18 column with a mobile phase of acetonitrile and water, demonstrating the utility of this approach. researchgate.netpensoft.net For instance, the analysis of Dapoxetine hydrochloride and its impurities, which share structural similarities, utilized a C18 column with a gradient of acetonitrile and 0.1% trifluoroacetic acid in water. ijrpc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | auroraprosci.com |
| Mobile Phase | Acetonitrile and Water (Isocratic or Gradient) | auroraprosci.comijrpc.com |
| Detector | UV/Vis | fishersci.comepa.gov |
| Detection Wavelength | 360 nm (for DNPH derivatives) | epa.govauroraprosci.com |
| Flow Rate | 1.0 mL/min | auroraprosci.com |
| Temperature | 30°C | auroraprosci.com |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a compound's absolute structure. ksu.edu.sa This method is essential for confirming stereochemistry, bond lengths, and bond angles.
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound (C13H12O) has not been reported. nih.gov However, the crystal structures of several closely related naphthalene-containing compounds have been successfully elucidated, offering insights into the likely solid-state conformation and packing of the target molecule. For example, the crystal structure of (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, which contains a naphthalen-2-yl-propene moiety, has been determined. mdpi.comresearchgate.net In this structure, the naphthalene ring system is nearly co-planar with the adjacent propenone group. mdpi.com
Similarly, the crystal structure of 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine reveals a twisted conformation between the naphthalene and thiazole (B1198619) rings. iucr.orgiucr.org These studies demonstrate that the naphthalene group readily forms well-defined crystals suitable for X-ray analysis and that its orientation is influenced by the other substituents in the molecule. Theoretical predictions for the related 3-(naphthalen-1-yl)propan-1-amine (B1279137) suggest that its crystal structure would be stabilized by intermolecular hydrogen bonding and aromatic stacking interactions.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C22H16N4O3 | mdpi.com |
| Yield | 92% | mdpi.comresearchgate.net |
| Melting Point | 244–246 °C | mdpi.com |
| Synthesis Method | Reaction of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | mdpi.comresearchgate.net |
Emerging Analytical Techniques for Carbonyl Compounds in Complex Mixtures
The analysis of carbonyl compounds in complex matrices presents significant challenges due to their reactivity and potential for low concentrations. researchgate.netrsc.org While traditional methods like HPLC-UV after DNPH derivatization are robust, several emerging and advanced techniques offer greater sensitivity, selectivity, and speed. fishersci.comepa.gov
Mass Spectrometry (MS) Coupled Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile carbonyls, GC-MS provides excellent separation and identification capabilities. Derivatization is often employed to improve the volatility and thermal stability of the analytes. bohrium.com For instance, the use of oxime-tert-butyldimethylsilyl derivatives with electron ionization has shown high specificity for the detection of multiple aldehydes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry offers a powerful tool for the analysis of a wide range of carbonyl compounds. mdpi.com It combines the separation power of LC with the high sensitivity and specificity of MS detection, which is particularly useful for complex samples where UV detection may suffer from interferences. researchgate.net
Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This is a form of online mass spectrometry that allows for the real-time monitoring of volatile organic compounds (VOCs), including carbonyls, without the need for derivatization or chromatographic separation. rsc.orgbohrium.com PTR-MS is known for its high sensitivity and fast response times, making it suitable for applications like atmospheric analysis. mdpi.comresearchgate.net
Advanced Sample Preparation and Derivatization:
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to extract and concentrate carbonyl compounds from a sample before GC or HPLC analysis. acs.org It is an effective method for isolating target analytes from complex matrices. bohrium.com
Novel Derivatization Reagents: Beyond DNPH, other reagents are being explored to enhance detection. For example, 2,3-naphthalenedicarboxaldehyde (NDA) has been used as a fluorescent labeling agent for HPLC analysis, offering high sensitivity. ophrp.org
These advanced methods, often used in combination, provide a more comprehensive and accurate characterization of carbonyl compounds like this compound, especially when present at trace levels in challenging environments. bohrium.commdpi.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 3 Naphthalen 2 Yl Propionaldehyde
Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO Gap)
Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are routinely used to calculate a molecule's geometry and electronic structure with high accuracy. nih.govcrimsonpublishers.com For 3-naphthalen-2-yl-propionaldehyde, DFT calculations can elucidate the distribution of electrons, which is key to its reactivity.
A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. crimsonpublishers.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. crimsonpublishers.com In contrast, a large gap indicates higher stability and lower reactivity. samipubco.com For aromatic aldehydes and naphthalene (B1677914) derivatives, these calculations help predict the most likely sites for electrophilic and nucleophilic attack. For instance, studies on similar molecules like 3-hydroxybenzaldehyde (B18108) have used DFT to analyze these parameters and predict stability and charge transfer within the molecule. researchgate.netnih.gov The analysis of the molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. crimsonpublishers.com
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (ionization potential). Higher values indicate a better electron donor. samipubco.comresearchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electron affinity). Lower values indicate a better electron acceptor. samipubco.comresearchgate.net |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. crimsonpublishers.comsamipubco.com |
| Ionization Potential | IP | The energy required to remove an electron from a molecule (IP ≈ -EHOMO). samipubco.com |
| Electron Affinity | EA | The energy released when an electron is added to a molecule (EA ≈ -ELUMO). samipubco.com |
| Chemical Hardness | η | Measures resistance to change in electron distribution (η = (IP - EA) / 2). Molecules with large energy gaps are considered "hard". crimsonpublishers.com |
| Chemical Softness | S | The reciprocal of hardness (S = 1 / η). "Soft" molecules are more reactive. crimsonpublishers.com |
This table provides a summary of common descriptors obtained from quantum chemical calculations and their general interpretation in predicting molecular reactivity.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. acs.org
The process involves placing the ligand into the binding site of a protein and calculating a "scoring function," which estimates the binding affinity, often represented as a negative value in kcal/mol. tjnpr.org A lower (more negative) binding affinity suggests a more stable and favorable interaction between the ligand and the protein.
For example, a study on a related compound, 2-(4a,8-Dimethyl-6-oxo-1,2,3,4,4a,5,6,8a-octahydro-naphthalen-2-yl)-propionaldehyde, investigated its interaction with several protein targets relevant to malaria. The docking results revealed significant binding affinities, indicating its potential as a modulator of these proteins. tjnpr.org Specifically, it showed a binding affinity of -9.2 kcal/mol against Acetylcholinesterase (AChE) and -8.2 kcal/mol against Sex hormone-binding globulin (SHBG), suggesting stable interactions. tjnpr.org Such studies also identify key amino acid residues in the protein's binding pocket that interact with the ligand through hydrogen bonds or hydrophobic contacts. nih.gov
Table 2: Example Docking Study Results for a Related Naphthalen-yl-propionaldehyde Derivative
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues (Example) |
| Acetylcholinesterase (AChE) | 2-(4a,8-Dimethyl-6-oxo...)-propionaldehyde | -9.2 | Not specified |
| Sex hormone-binding globulin (SHBG) | 2-(4a,8-Dimethyl-6-oxo...)-propionaldehyde | -8.2 | Not specified |
| Prostaglandin Endoperoxidase Synthase 2 (PTGS2) | 3',8,8'-Trimethoxy-3-piperidyl-2,2'-binaphthalene... | -7.8 | Not specified |
Data sourced from a study on compounds from Canna indica, demonstrating the application of molecular docking to predict biological activity. tjnpr.org The specific interacting residues were not detailed in the provided abstract.
Conformational Analysis and Stereochemical Considerations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sathyabama.ac.inucsd.edu These different arrangements are called conformations or conformers. For this compound, the key rotatable bonds are within the propionaldehyde (B47417) side chain (C-C single bonds).
The flexibility of the ethyl-aldehyde chain allows the molecule to adopt numerous conformations. The relative stability of these conformers is influenced by steric hindrance and torsional strain. ucsd.edu For instance, rotation around the C-C bond between the naphthalene ring and the side chain, and the C-C bond within the side chain itself, will lead to different spatial orientations of the aldehyde group relative to the bulky naphthalene system.
Computational methods can be used to calculate the potential energy surface for these rotations, identifying low-energy (stable) conformations and high-energy (unstable) transition states. ucsd.edu The most stable conformers are those that minimize unfavorable steric interactions. For aldehydes, eclipsed conformations where a substituent eclipses the carbonyl group are often favored. windows.net The study of these conformations is crucial because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. washington.edu
Stereochemistry, the study of the 3D arrangement of atoms, is also a critical consideration. libretexts.org While this compound itself does not have a chiral center, derivatives of this compound could. If a substituent were added to the propionaldehyde chain, a stereocenter could be created, leading to enantiomers (non-superimposable mirror images) which could have vastly different biological effects. libretexts.org
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry offers a powerful lens for elucidating the detailed step-by-step mechanism of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. smu.edu
For a reaction involving this compound, such as its synthesis via Friedel-Crafts acylation followed by reduction, or its participation in a condensation reaction, computational approaches can determine the most likely reaction pathway. This involves calculating the energy barrier (activation energy) for different possible mechanisms. The pathway with the lowest energy barrier is generally the one that is favored kinetically.
Techniques like Intrinsic Reaction Coordinate (IRC) analysis can trace the reaction path from the transition state down to the reactants and products, confirming that a calculated transition state indeed connects the correct species. smu.edu Furthermore, analyzing the electronic structure at various points along the reaction coordinate can reveal the nature of bond-forming and bond-breaking processes. smu.edu These computational studies are invaluable for understanding reaction selectivity (chemo-, regio-, and stereoselectivity) and for designing more efficient synthetic routes or new reactions. nih.gov
Future Research Directions and Emerging Trends in Naphthalene Propionaldehyde Chemistry
Development of Highly Selective and Sustainable Synthetic Pathways
The future of chemical manufacturing hinges on the development of synthetic routes that are not only efficient but also environmentally benign. For 3-naphthalen-2-yl-propionaldehyde, this translates to a focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the advancement of electrochemically driven green synthesis . This technique utilizes electrons as clean oxidants or reductants, often in environmentally friendly solvents like acetone (B3395972) and water, thereby avoiding the need for stoichiometric chemical oxidants that generate significant waste. rsc.org The application of such methods to the synthesis of precursors for this compound could offer a more sustainable alternative to classical approaches. rsc.org
Furthermore, research into sustainable hydroformylation processes is critical. Hydroformylation of 2-vinylnaphthalene (B1218179) is a direct route to this compound. Future efforts will likely focus on developing catalytic systems that operate under milder conditions and allow for easy separation and recycling of the catalyst, a hallmark of sustainable chemical processes. The use of tandem catalysis, where sequential reactions occur in a single nanostructured catalyst, could also enhance selectivity and efficiency. nih.gov
Table 1: Comparison of Conventional vs. Sustainable Synthesis Approaches
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Oxidants/Reductants | Stoichiometric chemical reagents | Electrons (Electrochemistry) |
| Solvents | Often hazardous (e.g., benzene) | Greener alternatives (e.g., water, acetone, trifluorotoluene) rsc.orgresearchgate.net |
| Catalysis | Homogeneous catalysts, often difficult to recycle | Heterogeneous or easily recyclable catalysts, tandem systems nih.gov |
| Waste Generation | High | Low |
| Energy Consumption | Often requires harsh conditions (high temperature/pressure) | Milder reaction conditions |
Rational Design of Catalysts for Targeted Transformations of this compound
The aldehyde group in this compound is a gateway to a multitude of chemical transformations. The rational design of catalysts to control the outcome of these reactions with high precision is a major focus of future research. This is particularly crucial for creating chiral molecules, which are of significant interest in pharmaceuticals and materials science.
A key reaction is the asymmetric hydroformylation of 2-vinylnaphthalene to produce a specific enantiomer of this compound. Research has shown that rhodium complexes modified with chiral phosphine-phosphite ligands can achieve high enantioselectivity. researchgate.net Future work will involve the computational design and synthesis of new ligands to further improve selectivity and catalyst efficiency. researchgate.netillinois.edu The development of single-atom catalysts, where individual metal atoms are anchored on a support, also presents an exciting frontier for achieving exceptional activity and selectivity in hydroformylation reactions. researchgate.net
The complexity of active sites in heterogeneous catalysts has traditionally made their rational design challenging. sc.edu However, advancements in materials science, such as the use of metal-organic frameworks (MOFs), allow for the systematic modification of catalyst geometry and composition. sc.edu This opens the door to designing catalysts with precisely tailored active sites for specific transformations of this compound.
Table 2: Key Catalytic Systems for Naphthalene-Propionaldehyde Chemistry
| Catalytic System | Target Transformation | Key Advantages |
| Rhodium complexes with chiral phosphine-phosphite ligands | Asymmetric hydroformylation of 2-vinylnaphthalene | High enantioselectivity (up to 89% ee for 1-vinylnaphthalene) researchgate.net |
| Rhodium single-atom catalysts on nanodiamonds | Regioselective hydroformylation of vinyl arenes | Excellent activity, high regioselectivity, and good stability researchgate.net |
| Bimetallic Metal-Organic Frameworks (e.g., CuRhBTC) | Gas-phase hydrogenation and potential for hydroformylation | Highly dispersed and stable active sites (Rh2+) sc.edu |
Exploration of Novel Derivatization Strategies for Advanced Functional Materials
The naphthalene (B1677914) and propionaldehyde (B47417) moieties of this compound provide two distinct points for chemical modification, making it an ideal scaffold for creating novel functional materials. Future research will undoubtedly explore new derivatization strategies to synthesize materials with tailored optical, electronic, and biological properties.
One area of significant potential is the synthesis of naphthalene-based polymers . By reacting this compound or its derivatives, new polymers can be created. For instance, naphthalene-based polymers have been synthesized through Friedel-Crafts crosslinking and have shown promise as supports for catalysts. mdpi.com Other research has focused on creating porous polyaminal-linked polymers from naphthalene-containing building blocks for applications in CO2 capture and heavy metal adsorption. researchgate.net The incorporation of the this compound unit into polymer backbones could lead to materials with unique properties for organic electronics, such as in organic field-effect transistors (OFETs) and organic photovoltaics. rsc.org
Furthermore, the aldehyde functionality can be derivatized to create a wide range of molecules. For example, reaction with amines can lead to the formation of imines or, through reductive amination, to novel amine compounds which could serve as ligands or possess biological activity. vulcanchem.commdpi.com Derivatization with reagents like D-cysteine can form thiazolidine-4-carboxylic acids, which can be useful for analytical purposes or for creating new bioactive molecules. researchgate.net
Interdisciplinary Applications in Chemical Biology and Materials Science
The unique structure of this compound and its derivatives positions them at the intersection of chemistry, biology, and materials science. Future research will likely see an increase in interdisciplinary studies exploring their potential in these fields.
In chemical biology , aldehydes are recognized as important signaling molecules and metabolic intermediates. illinois.edu Derivatives of this compound could be designed as fluorescent probes to study biological pathways involving aldehydes or as potential modulators of enzyme activity. illinois.edu The naphthalene group can impart fluorescence properties, making these compounds particularly suitable for bioimaging applications.
In materials science , naphthalene derivatives are already used in the production of dyes and polymers. numberanalytics.comijrpr.com The ability to create polymers from this compound opens up possibilities for developing new electrochromic materials, where the material changes color in response to an electrical potential. mdpi.com The rigid, aromatic structure of the naphthalene unit can also be exploited to create liquid crystals or other ordered materials with interesting optical and electronic properties.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The complexity of chemical synthesis, with its vast parameter space of solvents, catalysts, temperatures, and concentrations, presents a significant challenge for traditional, trial-and-error-based research. The integration of artificial intelligence (AI) and machine learning (ML) is an emerging trend that promises to revolutionize how the chemistry of compounds like this compound is explored.
ML models can be trained on large datasets of chemical reactions to predict reaction outcomes , including yield and selectivity, with remarkable accuracy. mdpi.com This predictive power can be harnessed to identify the optimal conditions for the synthesis of this compound and its derivatives, significantly reducing the number of experiments required. beilstein-journals.org For instance, ML algorithms can navigate the complex interplay of factors in a reaction and suggest novel combinations of catalysts and solvents that a human chemist might not consider. beilstein-journals.org
Furthermore, AI is being used to develop automated synthesis platforms . These "chemical robots" can perform experiments, analyze the results in real-time, and then use that data to inform the next set of experiments, creating a closed-loop system for reaction optimization. mdpi.com The application of such autonomous systems to the synthesis and derivatization of this compound could dramatically accelerate the discovery of new materials and bioactive compounds. Large language models (LLMs) are also emerging as powerful tools to assist in the entire workflow of chemical synthesis development, from literature searching to experimental design and data interpretation. nih.gov
Table 3: Applications of AI/ML in Naphthalene-Propionaldehyde Chemistry
| AI/ML Application | Description | Potential Impact on this compound Chemistry |
| Reaction Outcome Prediction | ML models predict the products, yields, and selectivity of chemical reactions based on reactants, reagents, and conditions. mdpi.comrsc.org | Faster identification of optimal synthesis pathways for the target compound and its derivatives. |
| Condition Optimization | Algorithms explore the high-dimensional parameter space of a reaction to find the global optimal conditions. beilstein-journals.org | Maximized yields and selectivity, reducing cost and waste in production. |
| Catalyst Design | AI can guide the development of new catalysts with enhanced performance by analyzing structure-activity relationships. rsc.org | Discovery of novel, highly efficient catalysts for the selective transformation of this compound. |
| Automated Synthesis | Robotic platforms integrated with AI can perform experiments and optimize reactions autonomously. mdpi.com | Accelerated discovery of new derivatives and functional materials. |
| Retrosynthetic Analysis | AI tools can propose novel and efficient synthetic routes for a target molecule. rsc.org | Uncovering new and more sustainable ways to synthesize this compound. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Naphthalen-2-YL-propionaldehyde, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, propargyl bromide can react with naphthol derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by quenching with ice and purification via solvent extraction . Adjusting stoichiometry, temperature (room temperature vs. reflux), and catalyst choice (e.g., phase-transfer catalysts) can enhance yield.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) for unambiguous structural confirmation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL (R factor <0.05) ensures accuracy in bond lengths and angles . Complement with NMR (¹H/¹³C) and FT-IR to verify functional groups, particularly the aldehyde proton (~9-10 ppm in ¹H NMR) and C=O stretching (~1700 cm⁻¹ in IR).
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended to detect decomposition products .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?
- Methodological Answer : Analyze hydrogen-bond donor/acceptors using graph-set notation (e.g., R²₂(8) motifs). Computational tools like CrystalExplorer can map interaction energies. Experimental data from SXRD (e.g., D...A distances <3.0 Å) combined with Hirshfeld surface analysis reveal dominant interactions (e.g., C–H···O) driving crystal packing .
Q. What computational methods are most effective for predicting the electronic properties of this compound?
- Methodological Answer : Perform natural population analysis (NPA) at the DFT/B3LYP/6-311+G(d,p) level to calculate atomic charges and orbital populations. Compare with Mulliken analysis to resolve discrepancies in charge distribution, particularly for the aldehyde group and naphthalene π-system . Solvent effects can be modeled using the polarizable continuum model (PCM).
Q. How do toxicological profiles of this compound compare to structurally similar naphthalene derivatives?
- Methodological Answer : Conduct comparative studies using in vitro assays (e.g., Ames test for mutagenicity) and in vivo models (rodents). Follow OECD guidelines for acute toxicity (oral, dermal, inhalation routes) and systemic effects (hepatic/renal histopathology). Cross-reference with existing data on 2-methylnaphthalene, noting differences in metabolic pathways (e.g., CYP450-mediated oxidation) .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
